Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester

P2X7 receptor Prodrug Anti-inflammatory

Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester (CAS 937681-20-4) is an arylalkylaminobenzoate ester whose structure suggests classification as a potential P2X7 receptor antagonist prodrug or related analgesic/anti-inflammatory research agent. Despite a defined IUPAC identity, exhaustive searches across primary literature, patents, authoritative databases (BindingDB, ChEMBL, PubChem), and reputable vendor catalogs returned no quantitative biological or physicochemical data for this specific compound.

Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
CAS No. 937681-20-4
Cat. No. B12120741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester
CAS937681-20-4
Molecular FormulaC19H22ClNO3
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCCNC2=C(C=CC=C2Cl)C(=O)OC
InChIInChI=1S/C19H22ClNO3/c1-13-8-9-14(2)17(12-13)24-11-5-10-21-18-15(19(22)23-3)6-4-7-16(18)20/h4,6-9,12,21H,5,10-11H2,1-3H3
InChIKeyQWGSSTFAWKMKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester (CAS 937681-20-4): Structural Profile and Research Provenance


Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester (CAS 937681-20-4) is an arylalkylaminobenzoate ester whose structure suggests classification as a potential P2X7 receptor antagonist prodrug or related analgesic/anti-inflammatory research agent. Despite a defined IUPAC identity, exhaustive searches across primary literature, patents, authoritative databases (BindingDB, ChEMBL, PubChem), and reputable vendor catalogs returned no quantitative biological or physicochemical data for this specific compound. The existing evidence base is insufficient to support any comparative differentiation claim against analogs.

Procurement Risk: Why Unverified Substitution of Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester Is Unsupported


In the absence of published quantitative pharmacological or physicochemical data, any assumption of functional equivalence between this compound and structural analogs (e.g., other P2X7 antagonists or arylalkylaminobenzoates) is scientifically unjustified. Minor structural modifications—such as the 3-chloro substitution pattern, the 2,5-dimethylphenoxy tether, or methyl ester hydrolysis—can critically alter receptor binding kinetics, selectivity, metabolic stability, and cell permeability. Without direct comparative data, generic substitution carries an unquantifiable risk of experimental failure or misattribution of biological activity.

Absence of Verifiable Quantitative Differentiation for Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester


No Reproducible Quantitative Data Found

No quantitative data (e.g., IC50, Ki, EC50, LogP, solubility, selectivity ratio) were identified for this compound in any searched scientific resource. Consequently, no comparison to any baseline or comparator can be drawn.

P2X7 receptor Prodrug Anti-inflammatory

Research Application Scenarios for Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester (Conditional on Future Data)


Prospective P2X7 Receptor Antagonist Screening

If future studies confirm P2X7 antagonist activity, this compound could serve as a methyl ester prodrug scaffold for central nervous system penetration studies, pending comparative bioavailability data versus the free acid form.

Chemical Biology Tool for Esterase Activity Profiling

The methyl ester moiety allows the compound to be used as a substrate for esterase activity assays, where hydrolysis to the parent acid could be monitored by HPLC or mass spectrometry, assuming adequate solubility and stability data become available.

Structure-Activity Relationship (SAR) Reference Point

As part of a broader arylalkylaminobenzoate library, this compound could serve as a reference point for evaluating the impact of 3-chloro and 2,5-dimethylphenoxy substitutions on target binding, once its own activity profile is established.

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